methyl 2-[2-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetate
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Description
Methyl 2-[2-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetate is a useful research compound. Its molecular formula is C24H33N3O5 and its molecular weight is 443.544. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is structurally related to gabapentin , a widely used anti-epileptic drug. Gabapentin interacts with a high-affinity binding site in brain membranes, which has recently been identified as an auxiliary subunit of voltage-sensitive Ca2+ channels .
Mode of Action
If it acts similarly to Gabapentin, it may interact with the α2δ subunit of the voltage-gated calcium channels . This interaction could inhibit calcium influx into neurons, reducing excitatory neurotransmitter release and resulting in an overall decrease in neuronal excitability .
Biochemical Pathways
If it acts similarly to Gabapentin, it may affect pathways involved in neuronal excitability and neurotransmitter release .
Result of Action
If it acts similarly to Gabapentin, it may result in a decrease in neuronal excitability and a reduction in the release of excitatory neurotransmitters .
Properties
IUPAC Name |
methyl 2-[2-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O5/c1-26(24(16-25)9-6-5-7-10-24)22(28)15-27-11-8-17-12-20(30-2)21(31-3)13-18(17)19(27)14-23(29)32-4/h12-13,19H,5-11,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJZBDSLGVGJLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CN1CCC2=CC(=C(C=C2C1CC(=O)OC)OC)OC)C3(CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.